Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate
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Description
“Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” is not provided in the retrieved papers.Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies related to its synthesis and structural characterization. A study described the crystal and molecular structures of a related methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained during the synthesis of an antitubercular agent, highlighting the compound's potential in medicinal chemistry and drug development (Richter et al., 2023).
Antimicrobial and Antitubercular Applications
Research on benzimidazole derivatives has shown promising antimicrobial and antitubercular activities. Novel benzimidazole–oxadiazole hybrid molecules, including a core moiety similar to Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate, exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating its potential for developing new antimicrobial agents (Shruthi et al., 2016).
Anticancer Potential
The compound has also been explored for its anticancer potential. For instance, novel 1,2,5-trisubstituted benzimidazoles, synthesized using a strategy involving the compound , demonstrated significant activity against various human tumor cell lines, suggesting its utility in cancer treatment (Abonía et al., 2011).
Methodological Advances in Synthesis
Methodological advances have been reported, such as a novel microwave-assisted protocol for rapid synthesis of related benzimidazole compounds with potent antileukemic activity, emphasizing the role of such compounds in speeding up the drug discovery process (Jagadeesha et al., 2023).
Tuberculostatic Activity
A series of novel 1H-benzo[d]imidazole derivatives were synthesized and evaluated for tuberculostatic activity, with some derivatives showing excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, further underlining the therapeutic promise of benzimidazole derivatives in treating tuberculosis (Gobis et al., 2015).
properties
IUPAC Name |
methyl 1-cyclohexylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUUVNLKVFJQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742750 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
1355247-12-9 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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